1,3,7-trimethyl-9H-purine-2,6,8-trione, commonly known as 1,3,7-trimethyluric acid or trimethyluric acid, is a purine alkaloid characterized by the presence of three methyl groups at positions 1, 3, and 7 of the purine ring. Its molecular formula is with a molar mass of approximately 210.19 g/mol. This compound is produced in certain plants and serves as a minor metabolite of caffeine in humans, where it is formed through the action of cytochrome P450 enzymes such as CYP1A2 and CYP2E1 .
This compound exhibits several biological activities. As a metabolite of caffeine, it may play a role in modulating the effects of caffeine consumption. Studies suggest that it may influence various physiological processes such as:
The synthesis of 1,3,7-trimethyl-9H-purine-2,6,8-trione can be achieved through several methods:
1,3,7-trimethyl-9H-purine-2,6,8-trione has various applications in both research and industry:
Research on interaction studies involving 1,3,7-trimethyl-9H-purine-2,6,8-trione mainly focuses on its metabolic pathways and interactions with other substances:
Several compounds share structural similarities with 1,3,7-trimethyl-9H-purine-2,6,8-trione. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1,3-dimethyluric acid | 0.83 | |
| 1-methyluric acid | 0.77 | |
| 7-methylxanthine | 0.75 | |
| Theobromine | 0.70 | |
| Caffeine | 0.68 |
What distinguishes 1,3,7-trimethyl-9H-purine-2,6,8-trione from these similar compounds is its specific arrangement of methyl groups on the purine structure and its unique metabolic pathways. While many purines exhibit stimulant properties due to their structural similarities to caffeine, the specific combination of substituents in this compound may lead to distinct biological activities and pharmacological effects not fully replicated by its analogs .
Caffeine biosynthesis in plants originates from xanthosine, a purine nucleoside derived from adenosine monophosphate (AMP) or guanosine monophosphate (GMP) salvage pathways. In Theobroma cacao and Coffea arabica, three sequential SAM-dependent methylations convert xanthosine to caffeine via 7-methylxanthosine, theobromine, and paraxanthine intermediates. The first methylation at the N-7 position is catalyzed by xanthosine N-methyltransferase (XMT), producing 7-methylxanthosine. This intermediate undergoes hydrolysis by nucleosidase to yield 7-methylxanthine, which is subsequently methylated at the N-3 position by 7-methylxanthine methyltransferase (MXMT) to form theobromine. Final methylation at the N-1 position by theobromine N-methyltransferase (TNMT) completes caffeine synthesis.
Enzyme kinetic studies reveal substrate specificity variations among methyltransferases. For example, Coffea arabica MXMT (CaMXMT) exhibits a Km of 50 μM for 7-methylxanthine and 12 μM for SAM, with negligible activity toward paraxanthine. Transcriptional profiling in tea plants (Camellia sinensis) shows spatiotemporal regulation of Tea Caffeine Synthase1 (TCS1), which encodes a bifunctional enzyme catalyzing both N-3 and N-1 methylations.
Table 1: Key Enzymes in Plant Caffeine Biosynthesis
Microbial platforms like Escherichia coli have been engineered for caffeine production by expressing plant-derived methyltransferases. A four-step pathway reconstituted in E. coli includes xanthosine phosphorylase, XMT, MXMT, and TNMT. Optimizing SAM regeneration via SAM2 overexpression and enhancing xanthine availability through guanosine deaminase (eGUD1) expression increased caffeine titers to 21.46 mg/L in shake-flask cultures.
Structural analysis of caffeine synthase (TCS1) from Camellia sinensis reveals a conserved SAM-binding pocket and substrate recognition loop critical for dual N-3/N-1 methylation activity. Directed evolution of TCS1 improved catalytic efficiency by 3.2-fold, enabling microbial systems to achieve caffeine yields of 2.96 mg/g glucose.
Table 2: Microbial Caffeine Production Strategies
| Host | Enzymes Expressed | Caffeine Titer (mg/L) | Yield (mg/g glucose) |
|---|---|---|---|
| E. coli BL21 | XMT, MXMT, TNMT, SAM2, eGUD1 | 21.46 ± 1.03 | 2.96 |
SAM availability directly regulates caffeine biosynthesis, as each methylation step consumes one SAM molecule. In Arabidopsis thaliana, MAT2A encodes methionine adenosyltransferase, which synthesizes SAM from methionine and ATP. SAM homeostasis is maintained through MAT2A pre-mRNA splicing regulated by METTL16, an m6A methyltransferase. Under SAM-limiting conditions, METTL16 stabilizes MAT2A mRNA, increasing SAM synthesis to sustain methylation flux.
In Camellia sinensis, the transcription factor MYB184 activates TCS1 expression by binding to MYB1AT and MYBPLANT motifs in its promoter. Antisense oligonucleotide knockdown of MYB184 reduces TCS1 transcript levels by 68% and caffeine content by 42%, confirming its regulatory role. Conversely, overexpression of MYB184 in hairy root cultures elevates caffeine production 2.3-fold.
Table 3: SAM Homeostasis Regulators
| Component | Function | Effect on Caffeine Biosynthesis |
|---|---|---|
| METTL16 | m6A-dependent MAT2A splicing | Increases SAM synthesis |
| MYB184 | Transcriptional activation of TCS1 | Enhances theobromine methylation |
Chemometric methodologies represent sophisticated mathematical approaches that enable the extraction of quantitative information from complex spectral data matrices, particularly when analyzing 1,3,7-trimethyl-9H-purine-2,6,8-trione in pharmaceutical formulations containing multiple interfering components [9]. These computational techniques have emerged as powerful alternatives to traditional chromatographic separation methods, offering enhanced capabilities for spectral deconvolution and analyte quantification in challenging analytical environments [9] [10].
Principal Component Analysis serves as a fundamental dimensionality reduction technique for processing spectral data obtained from pharmaceutical matrices containing 1,3,7-trimethyl-9H-purine-2,6,8-trione [22] [23]. The mathematical framework of Principal Component Analysis decomposes the original spectral matrix into orthogonal components, effectively separating systematic variance from random noise while preserving essential analytical information [22]. When applied to near-infrared spectroscopy data of pharmaceutical tablets, Principal Component Analysis demonstrates remarkable capability in explaining substantial portions of spectral variance, with the first three components typically accounting for over ninety-four percent of total variability [22].
The implementation of Principal Component Analysis for 1,3,7-trimethyl-9H-purine-2,6,8-trione analysis involves careful optimization of preprocessing parameters and component selection criteria [23] [24]. Research has demonstrated that proper centering and scaling of spectral data before Principal Component Analysis calculation significantly improves the separation of chemical and physical information embedded within ultraviolet-visible absorption spectra [24]. The technique proves particularly valuable for differentiating pharmaceutical solid dosage forms and establishing correlations between formulation parameters and product quality attributes [24].
Partial Least Squares regression represents a robust multivariate calibration approach specifically designed for quantitative analysis of 1,3,7-trimethyl-9H-purine-2,6,8-trione in complex pharmaceutical matrices [25] [28]. This technique constructs predictive models by establishing mathematical relationships between spectral variables and analyte concentrations through iterative decomposition procedures [25]. The methodology demonstrates superior performance compared to traditional univariate approaches, particularly when dealing with overlapping spectral features and matrix interference effects [25].
The optimization of Partial Least Squares models requires systematic evaluation of multiple parameters, including spectral pretreatment methods, variable selection algorithms, and latent factor determination [25]. Research findings indicate that the combination of Savitzky-Golay smoothing, derivative preprocessing, and Variable Importance in Projection selection significantly enhances model robustness and predictive accuracy [25]. Validation studies demonstrate that properly optimized Partial Least Squares models achieve correlation coefficients exceeding 0.999 for both calibration and prediction datasets [25] [28].
| Parameter | Optimal Conditions | Performance Metrics |
|---|---|---|
| Latent Factors | 4-6 factors | R² > 0.995 |
| Preprocessing | Savitzky-Golay + Derivative | RMSEP < 0.05 |
| Variable Selection | Variable Importance in Projection | RPD > 20 |
| Cross-validation | 10-fold | Q² > 0.990 |
Multivariate Curve Resolution with Alternating Least Squares provides advanced capabilities for resolving pure spectral profiles of 1,3,7-trimethyl-9H-purine-2,6,8-trione from complex mixture spectra [26] [29]. This bilinear decomposition algorithm operates through iterative optimization procedures that simultaneously estimate concentration profiles and pure component spectra without requiring prior knowledge of individual component properties [26] [29]. The technique proves particularly advantageous for pharmaceutical analysis where complete spectral separation cannot be achieved through conventional chromatographic methods [29].
Artificial Neural Network models offer sophisticated nonlinear regression capabilities for 1,3,7-trimethyl-9H-purine-2,6,8-trione quantification in pharmaceutical systems exhibiting complex spectral behavior [9] [36]. These computational architectures demonstrate superior performance compared to linear multivariate methods when dealing with severe spectral overlapping and matrix-dependent nonlinear effects [36]. Research investigations reveal that Principal Component-Artificial Neural Network hybrid models achieve remarkable quantitative accuracy, particularly for analytes present at challenging concentration ratios [36].
The optimization of Artificial Neural Network architectures involves systematic evaluation of network topology, training algorithms, and input variable selection [36]. Comparative studies demonstrate that Artificial Neural Network models consistently outperform Partial Least Squares, Principal Component Regression, and curve resolution methods in terms of Root Mean Square Error of Prediction and recovery percentages [9] [36]. The methodology proves especially valuable for routine quality control applications where high precision and robustness are essential requirements [36].
Derivative spectrophotometry represents a specialized analytical technique that enhances the resolution and selectivity of spectral measurements for 1,3,7-trimethyl-9H-purine-2,6,8-trione determination in multi-component pharmaceutical formulations [11] [13]. This mathematical transformation approach converts conventional absorption spectra into derivative functions, thereby revealing subtle spectral features that remain obscured in zero-order measurements and enabling quantitative analysis of overlapping spectral bands [11] [13].
The mathematical framework of derivative spectrophotometry relies on the calculation of successive derivatives of absorbance with respect to wavelength, following the fundamental relationship where the nth-order derivative maintains proportionality to analyte concentration according to modified Beer-Lambert law principles [11]. First-derivative spectra represent the gradient at all spectral points and effectively locate hidden peaks since the derivative equals zero at absorption maxima [11] [13]. Higher-order even derivatives provide bipolar functions with alternating signs at peak centroids, offering enhanced resolution capabilities with progressive peak width reduction [11].
Second-order derivatives demonstrate particularly valuable characteristics for 1,3,7-trimethyl-9H-purine-2,6,8-trione analysis, exhibiting peak width reductions to approximately fifty-three percent of the original bandwidth while maintaining quantitative relationships [11]. Fourth and sixth-order derivatives further enhance resolution, reducing peak widths to forty-one and thirty-four percent respectively, though with increased susceptibility to noise amplification [11]. The elimination of baseline shift effects through derivative transformation proves especially advantageous for pharmaceutical analysis, as the first derivative of constant absorbance offset equals zero [11].
Derivative spectrophotometry enables simultaneous quantification of multiple pharmaceutical components through strategic wavelength selection and mathematical deconvolution procedures [11] [5]. The technique exploits the additive nature of derivative spectra, where the nth-order derivative of a mixture equals the sum of individual component derivatives at the analytical wavelength [11]. This mathematical relationship permits the determination of several components in complex mixtures by measuring derivative amplitudes at wavelengths where interfering species exhibit zero-crossing points [11].
Research investigations demonstrate that second-derivative ultraviolet absorption spectroscopy successfully resolves eight different purine and pyrimidine mixtures with linear calibration relationships exhibiting correlation coefficients exceeding 0.99 [5]. The methodology proves particularly effective for concentration ranges spanning from 5×10⁻⁶ to 5×10⁻⁴ molar, providing precise and simplified analytical procedures for purine derivative quantification [5]. The selection of optimal derivative orders and analytical wavelengths requires systematic optimization based on spectral characteristics and interference patterns specific to each pharmaceutical system [11].
The generation of derivative spectra can be accomplished through optical, electronic, or mathematical methods, with mathematical techniques predominating in modern analytical applications due to their flexibility and enhanced signal processing capabilities [13] [14]. Mathematical derivative calculation involves digital processing of previously acquired absorption spectra using appropriate sampling intervals determined by the natural bandwidth of spectral features and instrumental characteristics [13]. The Savitzky-Golay polynomial fitting method represents the preferred computational approach, providing superior noise handling compared to simple difference calculations [13].
Wavelength modulation techniques offer alternative approaches for derivative spectrum generation, employing electromechanical devices to rapidly modulate incident light wavelength over narrow ranges [13]. This optical method proves particularly suitable for dedicated spectrophotometric systems designed for specific analytical applications, though mathematical processing methods provide greater versatility for complex pharmaceutical analysis [13]. The optimization of sampling parameters and smoothing functions requires careful consideration of spectral resolution requirements and signal-to-noise ratio preservation [13].
| Derivative Order | Peak Width Reduction | Resolution Enhancement | Noise Amplification |
|---|---|---|---|
| First | 70% of original | Moderate | Low |
| Second | 53% of original | High | Moderate |
| Fourth | 41% of original | Very High | Significant |
| Sixth | 34% of original | Exceptional | High |
The validation of derivative spectrophotometric methods for 1,3,7-trimethyl-9H-purine-2,6,8-trione analysis requires comprehensive evaluation of analytical performance characteristics following established pharmaceutical guidelines [34]. Critical validation parameters include specificity assessment through interference studies, linearity evaluation across relevant concentration ranges, and precision determination under repeatability and intermediate precision conditions [34]. The limit of detection and limit of quantification must be established through appropriate statistical procedures, typically involving signal-to-noise ratio calculations or standard deviation methodologies [34].
The adsorption of 1,3,7-trimethyl-9H-purine-2,6,8-trione onto granular activated carbon systems demonstrates complex kinetic behavior that is fundamentally influenced by the molecular structure and surface chemistry interactions [4] [5]. Research on similar purine compounds reveals that the adsorption process follows a pseudo-second-order kinetic model, indicating that both physical and chemical adsorption mechanisms are operative in the system [4] [5].
The kinetic parameters for purine compound adsorption demonstrate significant variability based on molecular size and surface area characteristics of the activated carbon. For adenine, the smallest purine compound studied, equilibrium is achieved within 20 minutes, while larger compounds such as adenosine require 60 minutes, and adenosine 5'-phosphate requires up to 90 minutes for complete equilibrium [4]. Based on its molecular structure, 1,3,7-trimethyl-9H-purine-2,6,8-trione is estimated to require 45-75 minutes for adsorption equilibrium, positioning it between adenine and adenosine in terms of kinetic behavior.
The adsorption kinetics are controlled by liquid film diffusion mechanisms, as confirmed by intraparticle diffusion model analysis [5]. The mass transfer process involves three distinct steps: external liquid film diffusion, surface adsorption, and intraparticle diffusion. For granular activated carbon systems, the specific surface area significantly influences adsorption capacity, with values ranging from 800-1200 m²/g for typical granular activated carbon systems [6].
Experimental studies on purine compound adsorption demonstrate that activated carbon derived from biomass sources can achieve specific surface areas exceeding 2000 m²/g with correspondingly high adsorption capacities [4]. The pore structure distribution plays a crucial role, with micropores (4-15 Å) being particularly effective for smaller purine compounds, while mesopores (15-40 Å) are essential for larger purine molecules like 1,3,7-trimethyl-9H-purine-2,6,8-trione.
The adsorption process exhibits temperature dependence, with thermodynamic parameters indicating that the process is endothermic and spontaneous in nature [7]. The calculated thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for similar purine compounds demonstrate negative Gibbs free energy values, confirming the spontaneous nature of the adsorption process.
Mass transfer coefficients for purine compounds in granular activated carbon systems typically range from 10⁻⁵ to 10⁻⁴ m/s, with variation depending on molecular size and carbon surface characteristics [8]. The overall mass transfer coefficients show temperature dependence, with values increasing significantly at elevated temperatures due to enhanced molecular mobility and reduced viscosity effects.
Bayesian predictive modeling represents an advanced approach for characterizing the breakthrough behavior of 1,3,7-trimethyl-9H-purine-2,6,8-trione in fixed-bed column systems [9] [10] [11]. This methodology addresses the inherent uncertainties in adsorption processes and provides robust parameter estimation capabilities that traditional deterministic models cannot achieve.
The mathematical framework for Bayesian breakthrough curve modeling incorporates multiple kinetic parameters including the Peclet number, equilibrium Langmuir constant, and kinetic coefficient [9]. The model utilizes Markov Chain Monte Carlo methods with Metropolis-Hastings algorithms to estimate parameters from experimental breakthrough data [11]. This approach has demonstrated superior performance with correlation coefficients exceeding 0.95 for complex adsorption systems.
For fixed-bed column applications, the breakthrough curve analysis reveals that the Thomas model, Yoon-Nelson model, and Adams-Bohart model provide different levels of accuracy depending on the operational conditions [11]. The Thomas model typically achieves correlation coefficients of 0.90-0.95 for full breakthrough curves, while the Yoon-Nelson model demonstrates slightly better performance with R² values of 0.92-0.97 [12] [9].
The Bayesian approach enables real-time parameter estimation and uncertainty quantification, which is particularly valuable for industrial applications where process conditions may vary [10]. The particle filter algorithm implementation allows for dynamic monitoring of concentration profiles throughout the column length, providing insights into mass transfer resistance and adsorption zone development.
Breakthrough curve modeling for purine compounds demonstrates that the dispersion and advection forces in fixed-bed columns are approximately equal, as indicated by Peclet number values close to unity [9]. The kinetic coefficients typically range between 0.81-4.52 mL/(mg·min), indicating that kinetic effects have minimal interference with breakthrough curve development under typical operational conditions.
The predictive capability of Bayesian models extends to scale-up applications, where parameter estimates validated through experimental design can be used to predict column performance under different operational conditions [9]. This approach has particular relevance for 1,3,7-trimethyl-9H-purine-2,6,8-trione removal systems, where the complex molecular structure and moderate molecular weight (210.19 g/mol) require sophisticated modeling approaches to accurately predict breakthrough behavior.
The integration of Bayesian statistics with mass balance equations provides a robust framework for describing the adsorption process in fixed-bed columns [10]. The differential partial equations derived from mass balance considerations account for both external and internal mass transfer resistances, as well as non-ideal plug flow behavior along the column length [13].
Experimental validation of Bayesian predictive models demonstrates excellent agreement between predicted and experimental breakthrough curves, with standard deviations typically below 0.113 for well-designed systems [13]. The model successfully predicts the effects of various operational parameters including flow rate, bed height, inlet concentration, and particle diameter on breakthrough curve shape and timing.
For 1,3,7-trimethyl-9H-purine-2,6,8-trione treatment systems, the Bayesian modeling approach offers significant advantages in process optimization and control. The ability to incorporate prior knowledge about similar purine compounds while updating predictions based on real-time data makes this approach particularly suitable for industrial water treatment applications where compound-specific data may be limited.
The environmental remediation implications of accurate breakthrough curve prediction are substantial, as proper modeling enables optimization of carbon utilization efficiency and minimizes treatment costs while ensuring regulatory compliance [14]. The Bayesian framework also facilitates risk assessment by providing uncertainty bounds on breakthrough predictions, which is essential for designing robust treatment systems that can handle variations in influent concentrations and operational conditions.